Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate
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Overview
Description
Heptyl 4-(furan-2-amido)benzoate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further linked to a furan ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl 4-(furan-2-amido)benzoate typically involves the following steps:
Formation of 4-(furan-2-amido)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting 4-(furan-2-amido)benzoic acid is then esterified with heptanol using a dehydrating agent such as thionyl chloride or sulfuric acid to yield heptyl 4-(furan-2-amido)benzoate.
Industrial Production Methods: In an industrial setting, the synthesis of heptyl 4-(furan-2-amido)benzoate can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Heptyl 4-(furan-2-amido)benzoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form heptyl 4-(furan-2-amino)benzoate, where the amide bond is converted to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Heptyl 4-(furan-2-amino)benzoate.
Substitution: Various substituted heptyl 4-(furan-2-amido)benzoate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of heptyl 4-(furan-2-amido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase, and interfere with signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Heptyl 4-(furan-2-carboxamido)benzoate: Similar structure but with a carboxamide group instead of an amide.
Heptyl 4-(furan-2-amido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Heptyl 4-(furan-2-amido)benzamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Heptyl 4-(furan-2-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the heptyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
heptyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C19H23NO4/c1-2-3-4-5-6-13-24-19(22)15-9-11-16(12-10-15)20-18(21)17-8-7-14-23-17/h7-12,14H,2-6,13H2,1H3,(H,20,21) |
InChI Key |
NXSMOUUWEYAXRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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